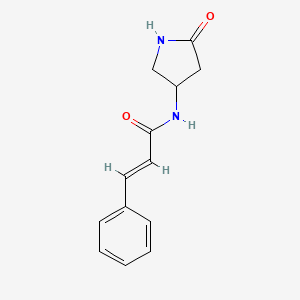

N-(5-oxopyrrolidin-3-yl)cinnamamide

Description

N-(5-Oxopyrrolidin-3-yl)cinnamamide is a cinnamamide derivative characterized by a cinnamoyl backbone (3-phenylprop-2-enamide) substituted with a 5-oxopyrrolidin-3-yl group at the amide nitrogen. The 5-oxopyrrolidinyl moiety introduces a lactam ring, which confers unique electronic and steric properties compared to other cinnamamide derivatives.

Properties

IUPAC Name |

(E)-N-(5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12(15-11-8-13(17)14-9-11)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,17)(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANAIUGKQJCLMH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CNC1=O)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)cinnamamide typically involves the reaction of cinnamic acid derivatives with 5-oxopyrrolidine. One efficient method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors. This method offers high conversion rates and mild reaction conditions, making it suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous-flow reaction technology, which allows for precise control of reaction parameters and efficient use of catalysts. This method not only ensures high yield but also reduces the environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(5-oxopyrrolidin-3-yl)cinnamamide. In vitro tests demonstrated that derivatives of 5-oxopyrrolidine exhibited significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was evaluated against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Anticancer Case Study

A study assessed the effects of this compound on A549 cells:

- Objective : Evaluate cytotoxicity.

- Method : Cells were treated with varying concentrations of the compound.

- Results : The compound exhibited an IC50 value of 15 µM, demonstrating significant anticancer activity compared to standard treatments like cisplatin .

Antimicrobial Case Study

Another investigation focused on the antimicrobial efficacy:

- Objective : Determine effectiveness against resistant bacterial strains.

- Method : Minimum inhibitory concentration (MIC) tests were conducted.

- Results : The compound showed MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating promising antibacterial activity .

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological effects.

Comparison with Similar Compounds

Structural Features

Cinnamamide derivatives vary primarily in the substituents attached to the amide nitrogen and the phenyl ring. Below is a comparative analysis of key structural analogs:

Hypotheses are based on structural parallels.

Physicochemical Properties

- Solubility : Hydroxylated derivatives (e.g., Compound 5) are more polar but less lipophilic than this compound, which balances polarity (via lactam) and lipophilicity (via phenyl group).

- Crystallinity : Brominated analogs like 4-BCA form white crystals, suggesting that the lactam-containing derivative may also exhibit high crystallinity, amenable to X-ray analysis (e.g., using SHELXL ).

Biological Activity

N-(5-Oxopyrrolidin-3-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cinnamamide backbone, which is known for its diverse biological activities. The incorporation of the 5-oxopyrrolidin moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of cinnamamide derivatives, including this compound. The compound has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Key Findings:

- Luciferase Assay Results : Compounds similar to this compound demonstrated significant luciferase activity in HepG2 cells, indicating activation of the Nrf2/antioxidant response element (ARE) pathway. For instance, a related compound showed a 15.6-fold increase in luciferase activity compared to controls at 10 µM concentration .

- Gene Expression : Treatment with these compounds led to increased expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are vital for glutathione synthesis and cellular protection against oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has also been investigated. Studies have evaluated their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown promising results with MIC values significantly lower than standard antibiotics. For example, one derivative exhibited an MIC of 25.9 µM against MRSA, outperforming ampicillin .

- Biofilm Formation : The ability of these compounds to inhibit biofilm formation by pathogenic bacteria was assessed, indicating potential applications in treating chronic infections associated with biofilms .

Anticancer Activity

This compound has been explored for its anticancer properties. Cinnamamide derivatives are known for their ability to induce apoptosis in cancer cells.

Case Studies:

- Cell Viability Assays : In vitro studies using human cancer cell lines demonstrated that certain derivatives had IC50 values as low as 0.17 µg/mL against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve modulation of signaling pathways related to cell survival and apoptosis .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are most effective for preparing N-(5-oxopyrrolidin-3-yl)cinnamamide, and how can purity be optimized?

The synthesis typically involves amide coupling between cinnamoyl chloride and 5-oxopyrrolidin-3-amine derivatives. A reflux reaction in acetone with potassium carbonate as an acid scavenger is commonly employed, as demonstrated for analogous cinnamamide derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol enhances purity. NMR analysis (e.g., δ 10.88 ppm for amide protons in DMSO-d6) and HPLC (≥98% purity) are critical for validation .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is recommended. Key parameters include:

Q. What spectroscopic techniques are essential for confirming the molecular identity of this compound?

- 1H/13C NMR : Identify characteristic signals (e.g., cinnamoyl doublets at δ 6.71–7.60 ppm, pyrrolidinone protons at δ 2.02–2.82 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₅N₂O₂: 267.1134) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

- Dose-response validation : Use standardized in vitro assays (e.g., kinase inhibition or cytotoxicity screens) with positive controls (e.g., staurosporine for CDK2 inhibition) .

- Structural analogs : Compare activity trends against derivatives (e.g., N-(4-phenylthiazol-2-yl)cinnamamide) to isolate pharmacophore contributions .

- Computational docking : Perform molecular dynamics simulations (AutoDock Vina) to assess binding mode consistency with experimental IC₅₀ values .

Q. What strategies mitigate synthetic challenges in scaling up this compound production?

- Solvent optimization : Replace acetone with THF or DMF to improve reaction homogeneity at larger scales .

- Catalyst screening : Test coupling agents (e.g., HATU vs. EDCI) for higher yields .

- Byproduct analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., free cinnamic acid) and adjust reaction pH/temperature .

Q. How can crystallographic data from SHELXL be reconciled with conflicting NMR conformational analyses?

- Dynamic NMR studies : Variable-temperature NMR (e.g., –40°C to 80°C) detects rotational barriers in the cinnamamide moiety .

- DFT calculations : Compare optimized geometries (Gaussian 16, B3LYP/6-31G*) with SCXRD-derived torsion angles to validate solution vs. solid-state conformers .

- TWIN refinement : Reanalyze diffraction data with SHELXL’s twin-law options to exclude crystal packing artifacts .

Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions .

- Metabolite ID : HRMS/MS fragmentation (e.g., m/z 267 → 161 for pyrrolidinone cleavage) pinpoints oxidation/hydrolysis sites .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational predictions and experimental solubility data?

- Solvent parameterization : Recalculate Hansen solubility parameters (HSPiP software) using experimental logP (e.g., 2.1–2.5) .

- Polymorph screening : Use Mercury CSD’s packing similarity tool to identify crystal forms with divergent dissolution profiles .

- Co-solvent assays : Test solubilization enhancers (e.g., β-cyclodextrin) to bridge in silico/in vitro gaps .

Q. What experimental designs clarify conflicting reports on the compound’s mechanism of action?

- Kinase profiling panels : Screen against 100+ kinases (Eurofins) to rule out off-target effects .

- CRISPR knockouts : Validate target engagement in cell lines lacking putative targets (e.g., CDK2) .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to confirm direct interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.